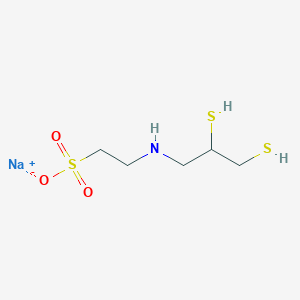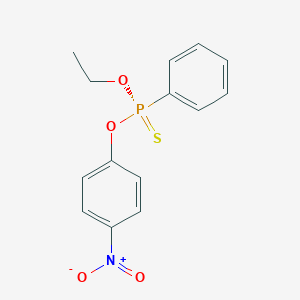
1,2-Dibrom-3-chlorbenzol
Übersicht
Beschreibung
1,2-Dibromo-3-chlorobenzene is an organic compound with the molecular formula C₆H₃Br₂Cl. It is a derivative of benzene, where two bromine atoms and one chlorine atom are substituted on the benzene ring. This compound is part of the broader class of halogenated aromatic compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
Target of Action
The primary target of 1,2-Dibromo-3-chlorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a suitable target for electrophilic aromatic substitution .
Mode of Action
The mode of action of 1,2-Dibromo-3-chlorobenzene involves a two-step mechanism known as electrophilic aromatic substitution .
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged intermediate known as the benzenonium ion .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway of 1,2-Dibromo-3-chlorobenzene involves the monooxygenation pathway . In this pathway, the compound is metabolized to o-chlorophenol and 3-chloroxychol by CB monooxygenase, followed by ortho-cleavage by the action of 3-chlorocatechol 1,2-dioxygenase .
Pharmacokinetics
Based on its structure, it is expected to have low gastrointestinal absorption and be bbb permeant . It is also expected to be a CYP1A2 and CYP2C9 inhibitor . The compound’s lipophilicity (Log Po/w) is estimated to be 2.42 (iLOGP) and 3.93 (XLOGP3) .
Result of Action
The result of the action of 1,2-Dibromo-3-chlorobenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution mechanism, where the compound forms a sigma-bond with the benzene ring and then a proton is removed to yield the substituted benzene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 3-chlorobenzene. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction proceeds as follows:
[ \text{C₆H₅Cl} + 2\text{Br₂} \rightarrow \text{C₆H₃Br₂Cl} + 2\text{HBr} ]
Another method involves the diazotization of 2,6-dibromoaniline followed by a Sandmeyer reaction to introduce the chlorine atom.
Industrial Production Methods
In an industrial setting, the production of 1,2-dibromo-3-chlorobenzene often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-3-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions, such as nitration or sulfonation, due to the presence of the electron-withdrawing halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Nucleophilic Substitution: Products such as 1,2-dihydroxy-3-chlorobenzene or 1,2-dialkoxy-3-chlorobenzene.
Electrophilic Substitution: Products such as 1,2-dibromo-3-chloro-4-nitrobenzene or 1,2-dibromo-3-chloro-4-sulfonic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dibromo-4-chlorobenzene
- 1,3-Dibromo-2-chlorobenzene
- 1,4-Dibromo-2-chlorobenzene
Uniqueness
1,2-Dibromo-3-chlorobenzene is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique arrangement influences its chemical reactivity and physical properties, distinguishing it from other isomers. For example, the presence of both bromine atoms in the ortho position relative to the chlorine atom can lead to different steric and electronic effects compared to other isomers.
Eigenschaften
IUPAC Name |
1,2-dibromo-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMRCAWYRXJKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909025 | |
| Record name | 1,2-Dibromo-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104514-49-0 | |
| Record name | 1,2-Dibromo-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)
![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,7-dibromo-5,6-dichloro-2-benzofuran-1-one](/img/structure/B11618.png)


![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)

